3-Bromo-4-(isopentyloxy)benzoic acid
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Overview
Description
Scientific Research Applications
Molecular Characterization and Reactivity
- The study of similar bromobenzoic acid derivatives, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has focused on molecular structure and reactivity parameters. These include ionization energy, hardness, electrophilicity, and Fukui function, which help predict chemical reactivity. Solvent influence on these parameters has also been explored, offering insights into how solvation alters reactivity descriptors. Additionally, vibrational assessments and analyses of molecular electrostatic potential surfaces are conducted to understand the properties better (Yadav et al., 2022).
Crystal Structure Comparisons
- The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing how different molecular arrangements and intermolecular interactions, such as hydrogen bonds and Br...O interactions, contribute to the formation of two-dimensional architectures in these compounds (Suchetan et al., 2016).
Synthesis Processes
- The synthesis of related compounds like 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester has been achieved through various chemical processes, including bromation, oxidation, and esterification. These methods and the resulting products are characterized using techniques like 1H-NMR and IR (Zha Hui-fang, 2011).
Investigating Non-Linear Optical Properties
- Studies on similar molecules have also involved estimating parameters like dipole moment, polarizability, and hyperpolarizability to probe into the non-linear optical properties of these chemicals, thus contributing to the understanding of their potential applications in optical technologies (Yadav et al., 2022).
Impact of Substituents on Luminescent Properties
- Research into derivatives of benzoic acid, such as 4-benzyloxy benzoic acid, has explored the impact of various substituents on their luminescent properties. This is particularly relevant in the context of lanthanide coordination compounds and can provide valuable insights for the development of new materials with specific optical characteristics (Sivakumar et al., 2010).
Analyzing Chemical Oscillations
- The study of bromate reactions with benzoic acid derivatives has revealed interesting phenomena like transient chemical oscillations. These insights are crucial for understanding the dynamic behavior of chemical systems and could have implications in various scientific fields (Bell & Wang, 2015).
Safety And Hazards
While specific safety data for “3-Bromo-4-(isopentyloxy)benzoic acid” is not available, related compounds like “3-Bromobenzoic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-bromo-4-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCWWHPQAHQZMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586373 |
Source
|
Record name | 3-Bromo-4-(3-methylbutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(isopentyloxy)benzoic acid | |
CAS RN |
881596-09-4 |
Source
|
Record name | 3-Bromo-4-(3-methylbutoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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